6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multiple steps, including bromination, fluorination, and cyclization reactions. One common method involves the use of 2-amino-5-bromophenol as a starting material, which undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This is followed by intramolecular cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing bromine or fluorine.
Scientific Research Applications
6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but lacks the cyclohexylethyl and fluorine groups.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Contains a thieno[2,3-d]pyrimidine core instead of the oxazine ring
Uniqueness
6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both bromine and fluorine atoms, as well as the cyclohexylethyl group
Properties
Molecular Formula |
C16H21BrFNO |
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Molecular Weight |
342.25 g/mol |
IUPAC Name |
6-bromo-4-(2-cyclohexylethyl)-8-fluoro-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C16H21BrFNO/c17-13-10-14(18)16-15(11-13)19(8-9-20-16)7-6-12-4-2-1-3-5-12/h10-12H,1-9H2 |
InChI Key |
LWMXSCXMIBGBAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2CCOC3=C2C=C(C=C3F)Br |
Origin of Product |
United States |
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